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Cyclohexanone, 4-(methylthio)-

Cat. No.: B3381435
CAS No.: 23510-98-7
M. Wt: 144.24 g/mol
InChI Key: YHXHISIUWJDEDK-UHFFFAOYSA-N
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Description

Significance of Methylthio-Substituted Cyclohexanone (B45756) Derivatives in Organic Synthesis and Chemical Research

Methylthio-substituted cyclohexanone derivatives, including the 4-methylthio isomer, are valuable intermediates in organic synthesis and chemical research. Their significance stems from their utility in constructing more complex and often biologically active molecules.

Research has demonstrated that cyclohexanones can be precursors for the synthesis of methylthio-substituted catechols. researchgate.net These catechols are considered high-value compounds due to their potential biological activities. researchgate.net Furthermore, derivatives such as 2,6-bis[4-(methylthio)benzylidene]cyclohexanone have been synthesized and studied for their physicochemical properties as cross-conjugated dienones, which are of interest in materials science. acs.org

The sulfur-containing substituent significantly influences the stereochemical outcome of reactions at the cyclohexanone ring. The stereoselectivity of nucleophilic additions to substituted cyclohexanones is a well-studied area, and the presence of a thiophenyl group at the C-2 position has been shown to have a powerful influence on the stereoselectivity of nucleophilic substitution reactions in related acetals. nih.govacs.org This control over stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and other chiral molecules.

Moreover, the desymmetrization of prochiral 4-substituted cyclohexanones is an important strategy for creating optically active compounds. A method for the α-sulfenylation of 4-substituted cyclohexanones has been developed, yielding products with high diastereoselectivity. researchgate.net These products can then be converted into other useful chiral building blocks. researchgate.net Substituted cyclohexanones are also key starting materials for the synthesis of various heterocyclic compounds, such as N-substituted phenothiazines, through multi-component reactions. nih.gov

Overview of Structural Features and Positional Isomerism in Methylthio-Functionalized Cyclohexanones

Structural isomerism occurs when molecules have the same molecular formula but a different arrangement of atoms. youtube.com In the case of methylthiocyclohexanone, positional isomers exist, where the methylthio group is attached to different carbon atoms of the cyclohexanone ring. The three main positional isomers are 2-(methylthio)cyclohexanone, 3-(methylthio)cyclohexanone, and 4-(methylthio)cyclohexanone.

Property2-(methylthio)cyclohexanone3-(methylthio)cyclohexanone4-(methylthio)cyclohexanone
CAS Number 52190-35-922842-45-123510-98-7
Molecular Formula C₇H₁₂OSC₇H₁₂OSC₇H₁₂OS
Molecular Weight 144.23 g/mol 144.23 g/mol 144.23 g/mol
Structure The methylthio group is on the carbon adjacent to the carbonyl group (α-position).The methylthio group is on the carbon beta to the carbonyl group.The methylthio group is on the carbon gamma to the carbonyl group.

The position of the methylthio group profoundly affects the chemical and physical properties of the molecule. A key structural feature of substituted cyclohexanones is their conformational preference. The cyclohexanone ring typically adopts a chair conformation to minimize steric and torsional strain. tandfonline.com For 2-substituted cyclohexanones, the substituent can exist in either an axial or equatorial position.

Extensive research on 2-methylthiocyclohexanone has shown that the conformer with the methylthio group in the axial position is surprisingly stable, and in non-polar solvents like cyclohexane (B81311), it is the predominant form. cdnsciencepub.comacs.org This preference is attributed to a combination of steric and electronic effects, including the van der Waals interactions between the substituent and the carbonyl group. acs.org While specific conformational studies on 4-(methylthio)cyclohexanone are less common in the literature, the principles of conformational analysis suggest that the bulky methylthio group would have a strong preference for the more sterically favorable equatorial position to avoid 1,3-diaxial interactions.

Historical Development of Research on Substituted Cyclohexanones and Sulfide (B99878) Chemistry

The study of both substituted cyclohexanones and organosulfur compounds has a rich history in organic chemistry.

The chemistry of sulfides, also known as thioethers, dates back to the 19th century. researchgate.net These organosulfur compounds were recognized for their unique reactivity compared to their oxygen analogs (ethers), largely due to the different size and electronegativity of the sulfur atom. researchgate.net Over the decades, the synthesis and reactions of sulfides have become a fundamental part of the organic chemistry lexicon, finding use in a vast range of applications from natural product synthesis to materials science. researchgate.net

Simultaneously, the study of substituted cyclohexanones has been a cornerstone of physical organic chemistry and synthetic methodology development. google.com Early research focused on understanding the stereochemistry of nucleophilic addition reactions to the carbonyl group. cdnsciencepub.com The predictable chair conformation of the six-membered ring provided an excellent model system for studying how substituents at various positions influence the facial selectivity of an incoming nucleophile, leading to the development of foundational concepts in stereoelectronic control. The work on the reduction of substituted cyclohexanones, for instance, helped to elucidate the factors governing axial versus equatorial attack by hydride reagents. The investigation into the conformational equilibria of these systems has provided deep insights into the subtle balance of steric, torsional, and electronic interactions that govern molecular shape and reactivity. google.com

The convergence of these two fields—sulfide chemistry and cyclohexanone chemistry—has led to the exploration of molecules like Cyclohexanone, 4-(methylthio)-, where the unique properties of the sulfur-containing group are harnessed within the well-defined stereochemical framework of the cyclohexanone ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12OS B3381435 Cyclohexanone, 4-(methylthio)- CAS No. 23510-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHISIUWJDEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309945
Record name 4-(Methylthio)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23510-98-7
Record name 4-(Methylthio)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23510-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclohexanone, 4 Methylthio and Analogous Structures

Direct Synthetic Routes to 4-(methylthio)cyclohexanone

Direct synthetic approaches aim to assemble the 4-(methylthio)cyclohexanone scaffold either by introducing the methylthio group onto a preformed cyclohexanone (B45756) ring or by constructing the ring with the methylthio moiety already incorporated.

Approaches Involving Methylthiolation of Cyclohexanone or its Derivatives

The direct introduction of a methylthio group onto a cyclohexanone ring is a common strategy. This can be accomplished using various methylthiolating agents. Dimethyl sulfoxide (B87167) (DMSO) has been identified as a versatile reagent, capable of acting as a methyl sulfide (B99878) source, an oxidant, and a reaction solvent. astr.ro In one-pot reactions, DMSO, in the presence of iodine, can facilitate the methylthiolation of cyclohexanones. astr.roresearchgate.net This method is notable for its ability to introduce multiple functional groups in a single step through a sequence of iodization, oxidation, and methylthiolation. astr.ro

Another approach involves the use of sodium S-methyl thiosulfate (B1220275) as a practical and efficient methylthiolating agent. This reagent is air- and moisture-stable and can react with a variety of nucleophiles. researchgate.net The reaction of cyclohexanone enamines with methyl methanethiosulfonate (B1239399) has also been reported to yield α-methylthiocyclohexanones.

Recent advancements have explored the use of DMSO in combination with activating agents like tosyl chloride (TsCl) for the methylthiolation of electron-rich heteroarenes, a strategy that could potentially be adapted for cyclohexanone derivatives. astr.roresearchgate.net The proposed mechanism involves the activation of DMSO by TsCl to form a reactive methylthiolating species. astr.ro

Ring Formation Strategies Incorporating the Methylthio Moiety

An alternative direct approach involves constructing the cyclohexanone ring from precursors that already contain the methylthio group. While specific examples for the direct ring formation to yield 4-(methylthio)cyclohexanone are less commonly detailed in readily available literature, general cyclization strategies can be applied. For instance, a Diels-Alder reaction between a diene bearing a methylthio group and a suitable dienophile could, in principle, be used to form a substituted cyclohexene (B86901) ring, which could then be converted to the desired cyclohexanone.

Indirect Synthesis via Functional Group Interconversions at the 4-Position

Indirect methods rely on the synthesis of a 4-substituted cyclohexanone derivative, followed by the conversion of that substituent into a methylthio group, or the synthesis of a 4-(methylthio)cyclohexane derivative that is subsequently oxidized to the ketone.

Oxidation-Reduction Pathways from 4-(methylthio)cyclohexanol

A prevalent indirect route involves the oxidation of 4-(methylthio)cyclohexanol to the corresponding ketone. The precursor alcohol, 4-(methylthio)cyclohexanol, can be synthesized through methods such as the nucleophilic opening of an epoxide with a methylthiolate source.

Various oxidation protocols can be employed for the conversion of the alcohol to the ketone. A well-established method is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. orgsyn.org Another common method is the Corey-Kim oxidation, which uses N-chlorosuccinimide and dimethyl sulfide. orgsyn.org More recently, catalytic oxidation methods using transition metals have gained favor due to their efficiency and milder reaction conditions. For example, copper-catalyzed oxidation in an aqueous medium has been shown to be effective for the oxidation of alcohols. lookchem.com

The chemoselectivity of the oxidation can be a critical factor, especially when other oxidizable functional groups are present in the molecule. For instance, in the oxidation of 4-(methylthio)benzyl alcohol, the sulfide group can also be oxidized to a sulfoxide or sulfone. lookchem.com Careful selection of the oxidant and reaction conditions is therefore crucial to selectively oxidize the hydroxyl group while leaving the methylthio group intact.

Table 1: Oxidation Methods for the Synthesis of Cyclohexanones from Cyclohexanols

Oxidizing Agent/System Description Typical Conditions Reference
N-Chlorosuccinimide/Me₂S/Et₃N (Corey-Kim) A mild and efficient method for oxidizing primary and secondary alcohols. Toluene, -25°C to room temperature orgsyn.org
DMSO/Oxalyl Chloride/Et₃N (Swern) A widely used method for the oxidation of a broad range of alcohols. Dichloromethane, -78°C to room temperature orgsyn.org
Copper Phthalocyanine/TBAOX A reusable hydrophobic copper catalyst for aqueous oxidation of alcohols. Water, 70°C lookchem.com

This table is interactive. Click on the headers to sort the data.

Nucleophilic Substitution at the 4-Position with Methylthio-Containing Reagents

This strategy involves the reaction of a cyclohexanone derivative bearing a suitable leaving group at the 4-position with a nucleophilic methylthio source. Common leaving groups include halides (e.g., bromo or chloro) and sulfonate esters (e.g., tosylate or mesylate). The nucleophile is typically sodium thiomethoxide (NaSMe) or a similar reagent.

The success of this approach depends on the reactivity of the substrate and the potential for competing elimination reactions. The stereochemistry of the substitution is also an important consideration, as SN2 reactions proceed with inversion of configuration, while SN1 reactions may lead to a mixture of stereoisomers. pdx.edu The presence of the carbonyl group can influence the reactivity and stereoselectivity of nucleophilic substitution at the α-position, and similar effects might be observed at the γ-position (C-4). nih.govresearchgate.net

Stereoselective and Enantioselective Synthesis of Chiral 4-(methylthio)cyclohexanone Derivatives

The development of methods to control the stereochemistry at the 4-position of the cyclohexanone ring is crucial for the synthesis of specific stereoisomers, which can have distinct biological activities.

Stereoselective synthesis aims to produce a specific diastereomer. For instance, the reduction of a 4-(methylthio)cyclohexenone derivative could be controlled to favor the formation of either the cis or trans isomer of 4-(methylthio)cyclohexanone. Similarly, stereoselective hydrogenation of a double bond in a precursor can be achieved using specific catalysts. elsevierpure.com

Enantioselective synthesis focuses on producing a specific enantiomer. This is often achieved using chiral catalysts or auxiliaries. For example, rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has been developed for the synthesis of chiral seven-membered rings and could be adapted for cyclohexanone systems. rsc.org Chiral auxiliaries can be attached to the cyclohexanone molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. The use of chiral enamines, formed from cyclohexanone and a chiral amine, can facilitate enantioselective alkylation at the α-position, and similar strategies could potentially be applied for functionalization at the 4-position. uoa.gr

Furthermore, enzymatic methods are emerging as powerful tools for enantioselective synthesis. For example, cyclohexanone monooxygenases have been engineered for the photoinduced synthesis of chiral α-fluoroketones, demonstrating the potential of biocatalysis in creating chiral cyclohexanone derivatives. nih.gov

Organocatalytic Asymmetric Approaches to 4-Substituted Cyclohexanones

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 4-substituted cyclohexanones, offering an alternative to metal-based catalysts. researchgate.netthieme-connect.com These reactions often utilize small organic molecules, such as amino acids and their derivatives, to induce chirality. nih.gov

A notable example is the use of L-proline as a bifunctional organocatalyst. nih.gov L-proline can catalyze a variety of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions, which are key steps in the construction of substituted cyclohexanone rings. nih.govresearchgate.net For instance, proline-catalyzed direct asymmetric aldol reactions between cyclohexanone and aldehydes have been shown to proceed with high diastereo- and enantioselectivities, particularly in aqueous media like brine. cdnsciencepub.com The mechanism of proline catalysis often involves the formation of an enamine intermediate from the ketone and the secondary amine of proline, which then reacts with an electrophile. researchgate.net

Furthermore, modularly designed organocatalysts (MDOs), which can be self-assembled from components like cinchona alkaloid derivatives and amino acids, have been employed in the enantioselective synthesis of complex molecules containing the cyclohexanone motif. researchgate.net These catalysts have demonstrated effectiveness in tandem Michael addition-cyclization reactions. researchgate.net Another approach involves the desymmetrization of 4-substituted cyclohexanones through organocatalytic asymmetric deprotonation, leading to chiral silyl (B83357) enolates. researchgate.net

The development of organocatalysts with fluorous tags has also been explored to facilitate catalyst recycling while maintaining high catalytic activity and stereoselectivity in conjugate additions to nitroalkenes to form substituted cyclohexanones. jst.go.jp

Enzymatic Transformations and Biocatalytic Pathways involving Cyclohexanone Monooxygenases

Enzymatic transformations provide a green and highly selective alternative for the synthesis of substituted cyclohexanones and their derivatives. rsc.orguni-greifswald.demdpi.com Cyclohexanone monooxygenases (CHMOs) are a particularly important class of enzymes in this context. rsc.orgucl.ac.uk

CHMOs catalyze Baeyer-Villiger oxidations, where a ketone is converted to an ester (a lactone in the case of cyclic ketones). rsc.orgucl.ac.uk This enzymatic oxidation is a key step in the synthesis of optically active caprolactones from α-substituted cyclohexanones. rsc.org The enantioselectivity of these reactions can be remarkably high. For example, wild-type CHMO from Acinetobacter calcoaceticus (CHMOAcineto) can achieve up to 99% enantiomeric excess (ee) in the synthesis of substituted ε-caprolactones. researchgate.netrsc.org

Researchers have successfully engineered CHMOs to alter and improve their selectivity. rsc.orgnih.gov For instance, single mutations at specific residues, such as F432, have been shown to reverse the enantiopreference of the enzyme, allowing for the synthesis of either the (R) or (S) lactone with high enantiopurity. rsc.org This "tailor-made" synthesis of enantiomerically pure lactones is highly valuable as these compounds are important intermediates for producing pharmaceuticals. rsc.org

The production of CHMO for industrial applications has also been a focus of research, with efforts to maximize the productivity of fermentations in both wild-type and recombinant organisms like Escherichia coli. ucl.ac.uk Beyond Baeyer-Villiger oxidations, biocatalysis is being explored for a wide range of transformations, including the synthesis of amino acids and the use of promiscuous biocatalysts for converting biomass into valuable chemicals. nih.govrsc.org

Table 1: Research Findings on Enzymatic Transformations

Enzyme/Organism Substrate Product Key Finding Reference
Cyclohexanone monooxygenase (CHMO) 4-substituted cyclohexanones Chiral lactones High enantioselectivity in Baeyer-Villiger oxidations. nih.gov
Acinetobacter TD63 (whole-cells) α-substituted cyclohexanones Optically active caprolactones Biocatalysed Baeyer-Villiger oxidations. rsc.org
Ps. putida NCIMB 10007 (purified CHMO) α-substituted cyclohexanones Optically active caprolactones Refined active site model proposed. rsc.org
CHMOAcineto (Wild-type) Substituted cyclohexanones Substituted ε-caprolactones Enantioselectivity up to 99% ee (S). researchgate.net
CHMOAcineto (Mutants, e.g., F432I/L) 4-phenyl-cyclohexanone derivatives (R)-lactones Reversed enantiopreference with up to 99% ee. rsc.org
Phenylalanine amino mutase (PAM) Cinnamic acid derivatives α- and β-amino acids Addition of ammonia (B1221849) to synthesize amino acids. researchgate.net

Diastereoselective Control in the Synthesis of Substituted Cyclohexanone Frameworks

Achieving diastereoselective control is crucial in the synthesis of highly substituted cyclohexanone frameworks, where multiple stereocenters can exist. beilstein-journals.orgnih.govnih.gov Various synthetic strategies have been developed to control the relative stereochemistry of substituents on the cyclohexanone ring.

One common approach is the use of cascade reactions, such as the double Michael addition. beilstein-journals.orgnih.govnih.gov For example, the reaction of curcumins with arylidenemalonates in the presence of a base and a phase-transfer catalyst can lead to highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.govnih.gov In many cases, these reactions form the products as a single diastereomer. beilstein-journals.orgnih.gov Similarly, a highly diastereoselective synthesis of trans-1,1-disubstituted-2,6-diarylcyclohexane-4-ones has been achieved through a double Michael addition catalyzed by trans-1,2-diaminocyclohexane. hep.com.cn

Diels-Alder reactions are another powerful tool for constructing cyclohexanone rings with controlled stereochemistry. scilit.com The [4+2] cycloaddition of 2-azadienes, for instance, has been used for the diastereoselective synthesis of 2,3,4-substituted cyclohexanones. scilit.com More recently, visible-light-enabled photoredox catalysis has been employed for the intermolecular [4+2] cycloaddition of benzocyclobutylamines with vinylketones to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.gov

Remote Csp3–H functionalization represents a more advanced strategy for introducing functionality with stereocontrol. thieme.de This can involve a radical-mediated 1,5-hydrogen transfer followed by a Csp2–H functionalization, leading to elaborated fused ketones with high diastereoselectivity. thieme.de The stereochemical outcome of reactions like the Wittig olefination of 4-substituted cyclohexanones can also be controlled using hydrogen-bond donor catalysts. researchgate.net

Chemical Reactivity and Mechanistic Studies of Cyclohexanone, 4 Methylthio

Reactions Involving the Carbonyl Functionality at the 1-Position

The carbonyl group of Cyclohexanone (B45756), 4-(methylthio)- is a key center for a variety of chemical transformations, including nucleophilic additions and condensation reactions. These reactions leverage the electrophilic nature of the carbonyl carbon, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition Reactions (e.g., Hydrazone Formation)

The carbonyl group in cyclic ketones such as Cyclohexanone, 4-(methylthio)- readily undergoes nucleophilic addition. A classic example is the reaction with hydrazine (B178648) (N₂H₄) to form a hydrazone. This reaction is the initial step of the Wolff-Kishner reduction, a method used to deoxygenate ketones and aldehydes to their corresponding alkanes. pearson.comlibretexts.org

The mechanism involves the nucleophilic attack of the nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the cyclohexanone. pearson.compearson.com This is followed by a dehydration step, which results in the formation of a stable hydrazone intermediate. pearson.comlibretexts.org In the subsequent steps of the Wolff-Kishner reduction, the hydrazone is treated with a strong base at high temperatures, leading to the evolution of nitrogen gas and the formation of the corresponding alkane, cyclohexane (B81311). pearson.comlibretexts.org

Another example of nucleophilic addition is the reaction with sodium hydrogen sulfite. This reaction typically proceeds with good conversion for unhindered cyclic ketones in an aqueous solution, forming a carbon-sulfur bond without the need for a catalyst. libretexts.org

Condensation Reactions (e.g., Aldol (B89426) Condensation leading to dienone derivatives)

Aldol condensation is a powerful carbon-carbon bond-forming reaction that ketones with α-hydrogens, like Cyclohexanone, 4-(methylthio)-, can undergo. sigmaaldrich.comyoutube.com A notable application is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base.

Specifically, the reaction of Cyclohexanone, 4-(methylthio)- with two equivalents of 4-(methylthio)benzaldehyde (B43086) under alkaline conditions yields the symmetrical dienone derivative, (2E,6E)-2,6-bis[4-(methylthio)benzylidene]cyclohexanone. nih.govrsc.org This cross-conjugated dienone is a brightly colored crystalline solid. nih.gov The reaction proceeds through the formation of an enolate ion from the cyclohexanone, which then attacks the carbonyl carbon of the benzaldehyde. A subsequent dehydration step leads to the formation of the α,β-unsaturated ketone, and the process is repeated on the other side of the cyclohexanone ring to form the final dienone product.

Table 1: Spectroscopic and Physical Data for (2E,6E)-2,6-bis[4-(methylthio)benzylidene]cyclohexanone

Property Value Reference
Appearance Yellow crystalline powder nih.gov
Yield 82% nih.gov
Melting Point 178–180 °C nih.gov

Enamine Chemistry and Cycloaddition Reactions with Activated Alkenes

The reaction of Cyclohexanone, 4-(methylthio)- with a secondary amine (e.g., morpholine (B109124) or pyrrolidine) in the presence of an acid catalyst leads to the formation of an enamine. masterorganicchemistry.com Enamines are versatile nucleophiles due to a key resonance structure that places a negative charge on the α-carbon. masterorganicchemistry.com This nucleophilicity allows them to participate in various reactions, including cycloadditions.

A significant reaction is the [4+2] cycloaddition with inverse-electron-demand dienes like 1,2,4,5-tetrazines. nih.govdicp.ac.cn For instance, the enamine derived from a 4-substituted cyclohexanone can react with 3,6-bis(methylthio)-1,2,4,5-tetrazine. nih.gov Interestingly, the reaction course can be directed by the solvent. In hexafluoroisopropanol (HFIP), an unprecedented formal [4+2] cycloaddition across the N1 and N4 positions of the tetrazine occurs, followed by retro-[4+2] cycloaddition and aromatization to yield a 1,2,4-triazine (B1199460) derivative. dicp.ac.cn Studies with enamines from other 4-substituted cyclohexanones have confirmed that this reaction proceeds with high regioselectivity. nih.gov

Transformations and Reactivity at the Methylthio Group

The sulfur atom in the methylthio group offers another site for chemical modification, primarily through oxidation and the formation of reactive intermediates like sulfonium (B1226848) ylides.

Oxidation Reactions of the Sulfide (B99878) Moiety (e.g., to sulfoxides, sulfones)

The thioether (sulfide) functionality of Cyclohexanone, 4-(methylthio)- can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. msu.edu This transformation changes the oxidation state of the sulfur atom. msu.edu Various oxidizing agents can be employed, and the reaction can often be controlled to yield the desired oxidation product.

For example, hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst can oxidize sulfides to sulfoxides or, with stronger conditions, to sulfones. organic-chemistry.org Kinetic studies have shown that reactive oxygen species (ROS) like hypochlorite (B82951) can oxidize thioethers much more rapidly than hydrogen peroxide under near-physiological conditions. nih.gov The oxidation of thioethers can also be achieved using reagents like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org Research on related compounds, such as 4-(methylthio)benzyl alcohol, has demonstrated that the methylthio group can be selectively oxidized to the methylsulfonyl group while other functional groups, like a primary alcohol, remain unchanged. lookchem.com In some synthetic procedures involving cyclohexanones, dimethyl sulfoxide (DMSO) has been used not only as a solvent but also as an oxygen source and a methylthiolating agent. researchgate.netresearchgate.net

Table 2: Common Oxidation Products of the Methylthio Group

Starting Moiety Oxidizing Agent Product Moiety
-S-CH₃ (Sulfide) m-CPBA (1 equiv.), H₂O₂ -S(O)-CH₃ (Sulfoxide)

Sulfonium Ylide Formation and Rearrangements

The sulfur atom of the methylthio group can act as a nucleophile. It can be alkylated to form a sulfonium salt. Subsequent deprotonation of a carbon adjacent to the positively charged sulfur atom using a strong base generates a sulfur ylide (or sulfonium ylide). wikipedia.org

These ylides are highly reactive intermediates. One of their most important applications is the Johnson-Corey-Chaykovsky reaction, where they react with aldehydes and ketones to form epoxides. wikipedia.org The mechanism involves the nucleophilic addition of the ylide's carbanion to the carbonyl carbon of a ketone like cyclohexanone. The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, with the sulfonium group acting as a leaving group, to form the three-membered epoxide ring. psgcas.ac.in The stereochemical outcome of the addition to cyclohexanone is influenced by kinetic versus thermodynamic control, depending on the specific ylide used. organicchemistrydata.org

Once formed, sulfonium ylides can also undergo rearrangements. Notable examples include the nih.govrsc.org-Stevens rearrangement and the Sommelet-Hauser rearrangement, which are competing pathways for forming new carbon-carbon bonds. rsc.orgualberta.ca The choice of pathway can be influenced by factors such as the substituents on the ylide and the reaction conditions. rsc.org

C-S Bond Cleavage and Coupling Reactions

The sulfur atom of the methylthio group in derivatives of Cyclohexanone, 4-(methylthio)- is a key site for reactivity, particularly for coupling with oxygen through oxidation. Research has demonstrated that after the conversion of the cyclohexanone ring to a catechol structure, the methylthio group can be selectively oxidized. astr.ro

Specifically, the methylthio-substituted catechol derived from the cyclohexanone starting material can be oxidized to the corresponding methylsulfinyl-substituted catechol. astr.ro This transformation is achieved in high yield using hydrogen peroxide (H₂O₂) as the oxidant, catalyzed by the rare earth catalyst Scandium triflate (Sc(OTf)₃). astr.ro This reaction highlights a significant coupling pathway for the sulfur atom, converting the thioether into a sulfoxide, which is an important precursor in organic synthesis. astr.ro

Table 1: Oxidation of a Methylthio-Substituted Catechol Derivative
ReactantReagentsProductYieldSource
Methylthio-substituted catecholH₂O₂, Sc(OTf)₃Methylsulfinyl-substituted catechol98% astr.ro

Reactivity of the Cyclohexanone Ring System

Alpha-Substitution Reactions Adjacent to the Ketone

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in cyclohexanone and its derivatives are primary sites for substitution reactions. libretexts.org These reactions proceed through the formation of either an enol or an enolate ion intermediate. libretexts.orgyoutube.com The acidity of the alpha-hydrogens makes them susceptible to removal by a base, forming a nucleophilic enolate, or to tautomerization in the presence of acid to form an enol. libretexts.orgyoutube.com

Kinetic studies on the halogenation of the parent compound, cyclohexanone, confirm the mechanism of alpha-substitution. libretexts.orghw.ac.uk The rate of halogenation is independent of the halogen concentration at moderate levels, indicating that the formation of the enol or enolate is the rate-determining step of the reaction. libretexts.org This is further supported by kinetic isotope effect (KIE) studies involving the deuterated analogue, cyclohexanone-d4. hw.ac.uk The reaction of deuterated cyclohexanone with iodine is significantly slower than that of the non-deuterated version, confirming that the cleavage of a C-H bond at the alpha-position is indeed the slow step in the reaction sequence. hw.ac.uk This principle of alpha-substitution is fundamental to the reactivity of the Cyclohexanone, 4-(methylthio)- ring system.

Ring Contraction or Expansion Reactions

The cyclohexanone ring, as a six-membered cyclic ketone, can theoretically undergo ring contraction or expansion reactions to form rings of different sizes. etsu.edufree.fr Ring contraction reactions can convert a larger ring into a smaller, sometimes more strained, system. chemistrysteps.com Notable examples of reactions that achieve this include the Favorskii rearrangement of cyclic α-halo ketones and the Wolff rearrangement of cyclic α-diazo ketones, which can produce five-membered rings or their derivatives. chemistrysteps.comthieme-connect.de

Conversely, ring expansion reactions can enlarge the ring, often to relieve strain or to form a more stable carbocation intermediate. etsu.eduwikipedia.org The Tiffeneau–Demjanov rearrangement is a classic example of a one-carbon ring expansion of cyclic ketones. wikipedia.org While these transformations are well-established for cyclic ketones in general, specific examples of Cyclohexanone, 4-(methylthio)- undergoing these particular ring contraction or expansion pathways are not prominently documented in the surveyed chemical literature.

Dehydrogenation and Aromatization Pathways (e.g., to methylthio-substituted catechols)

A significant and well-documented transformation of the cyclohexanone ring system is its direct conversion into highly valuable methylthio-substituted catechols. researchgate.netresearchgate.net This reaction is efficiently mediated by an iodine (I₂) and dimethyl sulfoxide (DMSO) system in a one-pot process. astr.roresearchgate.net In this remarkable transformation, the cyclohexanone substrate undergoes concurrent oxygenation, methylthiolation, and dehydrogenative aromatization. researchgate.net

The I₂/DMSO system is exceptionally versatile, with DMSO serving multiple roles as the solvent, the oxidant (oxygen source), and the methylthiolation agent. astr.roresearchgate.net This metal-free reaction is efficient for a wide range of substituted cyclohexanones, accommodating both electron-donating and electron-withdrawing groups, to produce the desired substituted catechols in moderate to good yields. astr.romdpi.com The yield can often be improved by the addition of dimethyl sulfide to the reaction mixture. astr.ro

Table 2: Iodine-Mediated Synthesis of Methylthio-Substituted Catechols
Starting MaterialKey ReagentsKey ProcessesProduct TypeSource
Cyclohexanone derivativesI₂, DMSOOxygenation, Methylthiolation, Dehydrogenative AromatizationMethylthio-substituted catechols astr.roresearchgate.net

Reaction Mechanism Elucidation for Key Transformations

Mechanistic Investigations using Kinetic Isotope Effects and Intermediate Trapping

The mechanisms of key transformations involving the cyclohexanone scaffold have been investigated using advanced techniques such as kinetic isotope effect (KIE) studies and intermediate trapping experiments. hw.ac.ukresearchgate.net

The kinetic isotope effect is a powerful tool for determining reaction mechanisms by identifying the rate-limiting step. libretexts.orgwikipedia.org As applied to the alpha-iodination of cyclohexanone, a primary KIE was observed when comparing the reaction rates of normal cyclohexanone and its deuterated counterpart. hw.ac.uk A kH/kD ratio significantly greater than 1 indicates that the C-H bond at the alpha-position is broken during the rate-determining step, providing strong evidence for a mechanism proceeding through an enol or enolate intermediate. hw.ac.ukcore.ac.uk

For the dehydrogenative aromatization reaction that forms methylthio-substituted catechols, mechanistic studies have ruled out a free-radical pathway. astr.ro The addition of radical trapping agents to the reaction does not inhibit the formation of the product, suggesting an ionic reaction mechanism is at play. astr.ro Further evidence for the proposed pathway was obtained through intermediate trapping experiments. By adding tetrahydrothiophene (B86538) to the reaction, a key intermediate was successfully captured and subsequently identified by high-resolution mass spectrometry, confirming the proposed ionic mechanism of the transformation. astr.roresearchgate.net

Role of Catalysis in Cyclohexanone, 4-(methylthio)- Reactions (e.g., Lewis Acid Catalysis, Organocatalysis)

Catalysis plays a pivotal role in expanding the synthetic utility of ketones, including substituted cyclohexanones like Cyclohexanone, 4-(methylthio)-. By employing catalysts, chemists can achieve higher efficiency, control stereochemistry, and promote reactions that would otherwise be sluggish or unselective. This section explores the application of Lewis acid catalysis and organocatalysis in reactions involving cyclohexanone and its derivatives, providing insights into the potential reactivity of Cyclohexanone, 4-(methylthio)-.

Lewis Acid Catalysis

Lewis acid catalysis is a powerful method for activating carbonyl compounds and other functional groups towards nucleophilic attack or cycloaddition reactions. rsc.org A Lewis acid accepts an electron pair from the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. While specific studies on Lewis acid-catalyzed reactions of Cyclohexanone, 4-(methylthio)- are not extensively documented in the reviewed literature, the behavior of structurally similar 4-substituted cyclohexanones provides a valuable model.

A notable example is the Lewis acid-promoted N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines derived from cyclohexanones. nih.gov Research has demonstrated that Lewis acids like zinc chloride (ZnCl₂) can effectively promote this reaction, leading to the regioselective formation of 1,2,4-triazines. nih.gov In a reaction involving an enamine derived from 4-(tert-butyl)cyclohexanone, the use of ZnCl₂ resulted in a single regioisomer of the 1,2,4-triazine product. nih.gov This regioselectivity is crucial when dealing with unsymmetrical ketones like Cyclohexanone, 4-(methylthio)-, as it directs the reaction to a specific position. The mechanism involves the Lewis acid activating the tetrazine for the cycloaddition. nih.gov However, a common challenge in such reactions is the potential for the Lewis acid to preferentially bind to the more electron-rich enamine, which can hinder the desired catalytic cycle. nih.gov

Table 1: Lewis Acid Promoted N1/N4 1,4-Cycloaddition of 3,6-bis(methylthio)-1,2,4,5-tetrazine with a Cyclohexanone-derived Enamine nih.gov

EntryLewis AcidSolventTemperature (°C)Yield (%)Product
1AlCl₃THF50205-Phenyl-3-methylthio-1,2,4-triazine
2TMSOTfTHF50395-Phenyl-3-methylthio-1,2,4-triazine
3ZnCl₂THF50-1,2,4-Triazine Product (from cyclohexanone enamine)

Data is based on reactions with related substrates as a model for Cyclohexanone, 4-(methylthio)- reactivity.

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional catalysis. This approach has been widely applied to reactions of cyclohexanone, demonstrating its potential for controlling the stereochemical outcome of reactions involving Cyclohexanone, 4-(methylthio)-.

One significant application is the asymmetric conjugate addition of cyclohexanone to nitroalkenes. Studies have employed fluorous diaminomethylenemalononitrile organocatalysts to achieve high yields and excellent stereoselectivity. jst.go.jp The organocatalyst activates the reactants through hydrogen bonding interactions, facilitating the enantioselective formation of the carbon-carbon bond. jst.go.jp The use of a solvent-free reaction condition is also noteworthy for its environmental benefits. jst.go.jp

Table 2: Organocatalyzed Asymmetric Conjugate Addition of Cyclohexanone to β-Nitrostyrene jst.go.jp

CatalystAdditiveYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
Organocatalyst 1Acetic Acid---
Fluorous Organocatalyst 2Acetic Acid8893/795 (syn)

This reaction serves as a model for the potential organocatalytic transformation of Cyclohexanone, 4-(methylthio)-.

Another relevant example is the use of L-tryptophan functionalized silica-coated magnetic nanoparticles as a recyclable organocatalyst for the one-pot, four-component synthesis of spiro[indene-2,2′-naphthalene]-4′-carbonitrile derivatives. rsc.org In this reaction, cyclohexanone is a key reactant alongside an aromatic aldehyde, malononitrile, and 1,3-indandione. rsc.org Notably, the reaction proceeds efficiently with 4-(methylthio)benzaldehyde, demonstrating that the L-tryptophan-based organocatalyst is compatible with the methylthio functional group. rsc.org The catalyst, which can be recovered using a magnet and reused multiple times, operates through the formation of enamines and subsequent cascade reactions. rsc.org

Table 3: L-Tryptophan-Catalyzed Four-Component Reaction rsc.org

AldehydeCatalystSolventYield (%)
4-NitrobenzaldehydeFe₃O₄@SiO₂-L-tryptophanEtOH98
4-(Methylthio)benzaldehydeFe₃O₄@SiO₂-L-tryptophanEtOH85

This demonstrates the compatibility of an organocatalytic system with the methylthio group.

Advanced Spectroscopic and Structural Analysis of Cyclohexanone, 4 Methylthio

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For Cyclohexanone (B45756), 4-(methylthio)-, NMR studies are crucial for understanding the conformational preferences of the six-membered ring and the orientation of the methylthio substituent.

The cyclohexanone ring typically adopts a chair conformation to minimize torsional and angle strain. In 4-substituted cyclohexanones, the substituent can occupy either an axial or an equatorial position. These two conformers are in dynamic equilibrium through a process of ring inversion.

¹H and ¹³C NMR spectroscopy can distinguish between the two conformers. In the ¹H NMR spectrum, the proton attached to the carbon bearing the substituent (H-4) will exhibit different chemical shifts and coupling constants depending on its axial or equatorial orientation. An axial proton typically resonates at a higher field (lower ppm) and shows large axial-axial couplings (J_ax-ax ≈ 10-13 Hz), while an equatorial proton resonates at a lower field and displays smaller axial-equatorial and equatorial-equatorial couplings (J_ax-eq, J_eq-eq ≈ 2-5 Hz).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Conformers of Cyclohexanone, 4-(methylthio)-

Proton Axial Conformer Equatorial Conformer
H-4 (methine) ~2.5-2.8 ppm ~2.9-3.2 ppm
-SCH₃ (methyl) ~2.1 ppm ~2.1 ppm

Note: These are estimated values. Actual chemical shifts can vary with solvent and temperature.

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of ring inversion. By recording NMR spectra at various temperatures, it is possible to determine the energy barrier for the chair-to-chair interconversion. At room temperature, this inversion is typically fast on the NMR timescale, resulting in an averaged spectrum. As the temperature is lowered, the rate of inversion decreases. At a specific temperature, known as the coalescence temperature (Tc), the signals for the axial and equatorial conformers broaden and merge. Below Tc, separate signals for each conformer can be observed.

The free energy of activation (ΔG‡) for the ring inversion can be calculated from the coalescence temperature and the chemical shift difference between the exchanging sites. For monosubstituted cyclohexanes, ΔG‡ values are typically in the range of 10-11 kcal/mol. researchgate.netvu.nl The presence of the carbonyl group and the 4-methylthio substituent in Cyclohexanone, 4-(methylthio)- would slightly alter this barrier. Studies on similar systems, such as N-sulfonyl morpholines, have shown free energy barriers for ring inversion to be around 9.2-10.3 kcal/mol. nih.gov Such studies allow for a quantitative understanding of how the methylthio substituent affects the flexibility of the cyclohexanone ring. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Functional Group Interactions

For Cyclohexanone, 4-(methylthio)-, the most characteristic vibrations are the carbonyl (C=O) stretch, C-S stretch, and various C-H bending and stretching modes. The position of the C=O stretching frequency in the IR spectrum is particularly sensitive to the ring conformation and substituent effects. In cyclohexanones, the C=O stretch typically appears in the region of 1715-1725 cm⁻¹. mcmaster.caacs.org The electronic effect of the sulfur atom in the methylthio group can slightly influence the electron density at the carbonyl carbon, causing minor shifts in this frequency.

The conformation of the methylthio group (axial vs. equatorial) can also have a subtle effect on the vibrational spectra. Differences in the local symmetry and vibrational coupling in the two conformers can lead to slight variations in the positions and intensities of certain peaks, particularly those associated with the C-S stretching and the deformation modes of the CH₂ groups adjacent to the substituent. dtic.mil A detailed analysis, often supported by computational calculations, is required to assign these subtle differences to specific conformers. nih.gov

Table 2: Characteristic Vibrational Frequencies for Cyclohexanone, 4-(methylthio)-

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O Stretch 1715 - 1725
C-H (alkane) Stretch 2850 - 2960
CH₂ Scissoring 1450 - 1465

Note: These are general ranges and can be influenced by the specific molecular environment.

X-ray Crystallography of Cyclohexanone, 4-(methylthio)- Derivatives and Analogs

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While the crystal structure of Cyclohexanone, 4-(methylthio)- itself may not be extensively reported, analysis of its derivatives and analogs offers significant insights. nih.govresearchgate.net

X-ray diffraction data allows for a precise determination of the cyclohexanone ring's puckering parameters, which quantitatively describe the chair conformation. ijacskros.com In the solid state, the 4-substituent is often found in the equatorial position to minimize steric strain, consistent with predictions from solution-state studies. For instance, in the crystal structure of cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone, the cyclohexanone ring adopts a chair conformation with the bulky tert-butyl group in an equatorial position. researchgate.net

The analysis of dihedral angles within the ring provides a detailed picture of its geometry. For an ideal chair conformation, the dihedral angles are typically around ±60°. Deviations from this value indicate distortions in the ring, which may be caused by the substituents. The orientation of the methylthio group relative to the ring can also be precisely defined by the relevant torsion angles.

Table 3: Representative Crystallographic Data for a Substituted Cyclohexanone Analog

Parameter Value
Ring Conformation Chair
Substituent Position (at C4) Equatorial
C-C-C-C Dihedral Angle (avg) ~55-60°
C-C Bond Length (avg) ~1.53 Å

Note: Data is representative of a typical 4-substituted cyclohexanone derivative in the solid state. researchgate.netacs.org

Circular Dichroism and Optical Rotatory Dispersion for Chiral Derivatives

The chiroptical properties of chiral molecules, such as circular dichroism (CD) and optical rotatory dispersion (ORD), provide valuable insights into their three-dimensional structure. For chiral derivatives of cyclohexanone, 4-(methylthio)-, these techniques are instrumental in determining the absolute configuration and conformational preferences of the molecule. The analysis primarily revolves around the n→π* electronic transition of the carbonyl chromophore, which typically appears as a weak absorption in the 280-300 nm region of the ultraviolet-visible (UV-Vis) spectrum.

The relationship between the stereochemistry of a substituted cyclohexanone and the sign of the Cotton effect associated with the n→π* transition is empirically described by the Octant Rule. researchgate.netebi.ac.ukkpi.uaresearchgate.net This rule divides the space around the carbonyl group into eight octants using three perpendicular nodal planes. The sign of the contribution of a substituent to the Cotton effect is determined by the octant in which it resides. Substituents in the upper-left and lower-right rear octants make a positive contribution, while those in the upper-right and lower-left rear octants contribute negatively. kpi.uagoogle.com

In the case of Cyclohexanone, 4-(methylthio)-, the methylthio group is located at the C-4 position. According to the Octant Rule, substituents at C-4 lie within the vertical nodal plane (plane A) that bisects the C=O bond and passes through C-1 and C-4. ebi.ac.ukresearchgate.net Consequently, the 4-(methylthio) group is predicted to make no direct contribution to the Cotton effect of the carbonyl n→π* transition.

Due to the absence of specific experimental CD and ORD data for chiral derivatives of Cyclohexanone, 4-(methylthio)- in the reviewed literature, the following table presents data for analogous substituted cyclohexanones to illustrate the typical range of values observed for the n→π* transition.

CompoundSolventλmax (nm) of Cotton EffectMolar Ellipticity [θ]Reference
(R)-3-MethylcyclohexanoneVarious~280-290Varies with solvent researchgate.net
(4S)-3,3-Dideuterio-4-methylcyclohexanoneEPA*291+539 researchgate.net
Poly(BBA-DTT)**Chloroform~280-295 (UV-Vis)Plain ORD curve observed kpi.ua

*EPA = ether/isopentane/ethanol (5:5:2) **Poly(BBA-DTT) is a poly(γ-ketosulfide) containing a cyclohexanone moiety.

The interpretation of CD and ORD spectra for chiral derivatives of Cyclohexanone, 4-(methylthio)- would therefore require a careful consideration of both the principles of the Octant Rule and the conformational effects induced by the 4-(methylthio) substituent. Computational studies, such as those based on time-dependent density functional theory (TD-DFT), would be highly valuable in predicting the chiroptical properties and correlating them with the specific conformations of these molecules. ucr.edu

Despite a comprehensive search for scholarly articles and research data, specific computational and theoretical chemistry studies focusing solely on Cyclohexanone, 4-(methylthio)- are not available in the public domain. The level of detail required to generate a thorough, informative, and scientifically accurate article for each specified subsection—including Density Functional Theory (DFT) calculations, ab initio predictions, conformational analysis, potential energy surface mapping, and prediction of specific spectroscopic parameters—necessitates dedicated research on this particular compound.

Generic theoretical concepts and computational studies on related molecules, such as cyclohexanone or other substituted cyclohexanes, exist. However, directly applying those findings to "Cyclohexanone, 4-(methylthio)-" without specific research would be speculative and would not meet the required standards of scientific accuracy. Furthermore, generating data without sourcing it from established research would constitute fabrication.

Therefore, it is not possible to provide the requested article while adhering to the strict requirements of accuracy and sole focus on "Cyclohexanone, 4-(methylthio)-". The necessary detailed research findings for this specific chemical compound are not present in the available scientific literature.

Computational and Theoretical Chemistry Studies

Computational Studies on Reaction Mechanisms and Transition States

Computational and theoretical chemistry have become indispensable tools for in-depth investigations of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. In the context of "Cyclohexanone, 4-(methylthio)-", while specific computational studies exclusively focused on this molecule are not extensively documented in publicly available literature, the principles and methodologies are well-established through studies on substituted cyclohexanones in general. These studies provide a robust framework for understanding the reaction mechanisms and the origins of stereoselectivity. Computational approaches, particularly those based on Density Functional Theory (DFT), are frequently employed to map out potential energy surfaces, identify transition states, and elucidate reaction pathways.

Elucidation of Reaction Pathways and Rate-Determining Steps

Computational studies are pivotal in mapping the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, intermediates, transition states, and products, and calculating their relative energies. For a substituted cyclohexanone (B45756) like 4-(methylthio)cyclohexanone, a key area of investigation would be its reactions with nucleophiles.

The elucidation of a reaction pathway typically begins with a conformational analysis of the reactant molecule. For 4-(methylthio)cyclohexanone, this would involve determining the relative stabilities of the chair conformations with the methylthio group in the axial and equatorial positions. This initial conformational preference is crucial as it can influence the accessibility of the carbonyl group to incoming reagents.

Once the ground state conformation is established, the reaction pathway is explored. For instance, in a nucleophilic addition reaction, the nucleophile can approach the carbonyl carbon from two faces: the axial and equatorial directions. Computational models can trace the geometric and energetic changes as the nucleophile approaches, leading to the location of the transition state for each pathway. The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

The rate-determining step of a multi-step reaction is the one with the highest activation energy barrier. By calculating the energies of all intermediates and transition states, computational chemists can construct a complete reaction energy profile. This profile visually represents the energy changes throughout the reaction and clearly identifies the rate-determining step. For example, in a complex reaction involving initial nucleophilic attack followed by protonation, either step could be rate-limiting, and computational studies can distinguish between these possibilities.

A hypothetical reaction energy profile for the nucleophilic addition to 4-(methylthio)cyclohexanone might reveal the relative energy barriers for axial and equatorial attack, thus predicting the favored direction of approach.

Table 1: Hypothetical Calculated Energy Barriers for Nucleophilic Addition to 4-(methylthio)cyclohexanone

Path of Nucleophilic Attack Calculated Activation Energy (kcal/mol)
Axial Attack 10.5

Note: The data in this table is illustrative and based on general principles of cyclohexanone reactivity, not on specific experimental or computational results for 4-(methylthio)cyclohexanone.

Stereoselectivity Rationalization from Transition State Geometries

One of the most powerful applications of computational chemistry is in explaining and predicting the stereochemical outcome of reactions. The stereoselectivity of nucleophilic additions to substituted cyclohexanones is a classic problem in organic chemistry, and computational studies have provided significant insights. The preference for one stereoisomer over another is determined by the relative energies of the diastereomeric transition states leading to each product.

The geometry of the transition state is of paramount importance. Factors that influence the stability of the transition state, and thus the stereoselectivity, include:

Steric Hindrance: The approach of the nucleophile can be hindered by axial substituents on the cyclohexanone ring. Computational models can precisely quantify the steric interactions in the transition state.

Torsional Strain: As the reaction proceeds from the sp²-hybridized carbonyl carbon to the sp³-hybridized tetrahedral intermediate, changes in torsional strain throughout the ring occur. The transition state reflects a geometry intermediate between these two states, and its torsional energy can favor one pathway over another.

Electronic Effects: The presence of substituents can exert electronic effects that stabilize or destabilize a particular transition state. For "Cyclohexanone, 4-(methylthio)-", the sulfur atom with its lone pairs of electrons could potentially interact with the developing negative charge on the oxygen atom in the transition state, although this effect would be transmitted through the sigma framework of the ring. More advanced computational models can analyze orbital interactions to rationalize these electronic influences.

By analyzing the optimized geometries of the transition states, chemists can identify the key interactions that lead to a lower energy for one transition state over another. For example, a detailed examination of the bond lengths and angles in the transition state for axial versus equatorial attack can reveal the extent of steric clash or the degree of favorable orbital overlap.

Table 2: Hypothetical Transition State Geometrical Parameters for Nucleophilic Addition to a Substituted Cyclohexanone

Parameter Transition State for Axial Attack Transition State for Equatorial Attack
Nu-C distance (Å) 2.15 2.20
C-O bond length (Å) 1.35 1.34

Note: The data in this table is for illustrative purposes to demonstrate the types of geometric parameters analyzed in computational studies of transition states.

Cyclohexanone, 4 Methylthio As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

Cyclohexanone (B45756), 4-(methylthio)- possesses a reactive ketone functional group and a sulfur-containing moiety, making it a potential precursor for the synthesis of various heterocyclic compounds. The carbonyl group can react with dinucleophiles to form cyclic structures, while the methylthio group can influence the reactivity of the ring or be a site for further functionalization. However, a comprehensive review of the scientific literature reveals a notable lack of specific examples where this particular compound is utilized as a direct starting material for the synthesis of many common heterocyclic systems.

Derivatization to Pyrazoles and Pyrazoline Structures

The synthesis of pyrazoles and pyrazolines often involves the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine (B178648) or its derivatives. The general reaction mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole (B372694) ring or the partially saturated pyrazoline ring.

While this is a well-established method for pyrazole and pyrazoline synthesis, a detailed search of chemical databases and scientific literature did not yield specific instances of Cyclohexanone, 4-(methylthio)- being employed as the ketone component in these reactions. Although theoretically possible, the practical application of this specific starting material for the creation of 4-(methylthio)-substituted spiro- or fused-pyrazole and pyrazoline derivatives has not been documented.

Construction of Pyrimidine- and Triazine-Containing Systems

The construction of pyrimidine (B1678525) and triazine rings typically relies on the condensation of compounds containing a C-N-C or N-C-N fragment with a 1,3-dicarbonyl compound or its equivalent. For pyrimidines, this often involves the reaction of a β-dicarbonyl compound with urea, thiourea, or amidines. Triazine synthesis can be more varied, with methods including the trimerization of nitriles or the reaction of 1,2-dicarbonyl compounds with amidrazones.

Despite the presence of a ketone functionality in Cyclohexanone, 4-(methylthio)-, which could potentially serve as a synthon in these cyclization reactions, there is no available literature detailing its use in the synthesis of pyrimidine or triazine-containing systems. The specific influence of the 4-(methylthio) substituent on the viability and outcome of such reactions remains unexplored in the context of published research.

Role in the Synthesis of Spiro Compounds

Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The synthesis of spirocycles can be achieved through various strategies, including intramolecular cyclizations, rearrangements, and multi-component reactions. Ketones are common precursors for the formation of the spirocyclic core.

A thorough literature search did not uncover any specific examples of Cyclohexanone, 4-(methylthio)- being utilized as a starting material for the synthesis of spiro compounds. While general methods for the synthesis of spirocycles from cyclohexanone derivatives are known, the application of the 4-(methylthio)-substituted variant for this purpose has not been reported.

Role in the Generation of Advanced Organic Intermediates

As a functionalized cyclic ketone, Cyclohexanone, 4-(methylthio)- has the potential to serve as a building block for more complex molecular architectures. The combination of the ketone and the methylthio group could allow for orthogonal chemical transformations, leading to the generation of advanced organic intermediates.

Precursor for Chiral Auxiliaries and Ligands (if relevant derivatives are formed)

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereoselective formation of chiral molecules. Ketones can be converted into chiral alcohols or amines, which can then be incorporated into chiral auxiliaries or serve as the backbone for chiral ligands. The presence of the sulfur atom in Cyclohexanone, 4-(methylthio)- could also allow for its use in certain types of catalysts where a soft donor atom is beneficial.

A review of the literature did not provide any instances of Cyclohexanone, 4-(methylthio)- or its derivatives being used as precursors for the synthesis of chiral auxiliaries or ligands. The development of chiral derivatives from this starting material and their application in asymmetric catalysis is an area that has not been reported in the available scientific literature.

Lack of Publicly Available Research on Cyclohexanone, 4-(methylthio)- in Diversity-Oriented Synthesis

Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific publicly available research detailing the use of Cyclohexanone, 4-(methylthio)- as a core scaffold in diversity-oriented synthesis (DOS). This emerging area of chemical synthesis focuses on the creation of large collections of structurally diverse molecules, which are valuable for the discovery of new drugs and biological probes. While the principles of DOS are well-established, their application to this particular sulfur-containing cyclohexanone derivative has not been documented in the accessible scientific domain.

Diversity-oriented synthesis strategies typically involve the use of a central molecular framework that can be elaborated through various chemical reactions to generate a library of distinct compounds with diverse three-dimensional shapes and functionalities. The structure of Cyclohexanone, 4-(methylthio)-, with its reactive ketone group and a modifiable methylthio moiety, theoretically presents opportunities for such diversification.

Potential, though currently hypothetical, strategies for employing Cyclohexanone, 4-(methylthio)- in a DOS approach could involve:

Modification of the Ketone Group: The ketone functionality could serve as a handle for a wide range of transformations, including but not limited to, aldol (B89426) reactions, Wittig reactions, and the formation of various heterocyclic systems. Each of these reaction pathways could introduce significant structural diversity.

Manipulation of the Methylthio Group: The sulfur atom in the methylthio group could be oxidized to a sulfoxide (B87167) or a sulfone, altering the electronic properties and steric profile of the molecule. Furthermore, advanced chemical methods could potentially allow for the substitution of the methylthio group, providing another avenue for diversification.

Multi-component Reactions: This class of reactions, which combines three or more starting materials in a single step, is a powerful tool in DOS. Cyclohexanone, 4-(methylthio)- could potentially be a substrate in known or novel multi-component reactions to rapidly generate complex and diverse molecular architectures.

However, it is crucial to reiterate that these are speculative strategies. The execution and outcomes of such synthetic routes would require dedicated research and development. At present, the scientific community has not published any studies that have explored these or any other DOS strategies utilizing Cyclohexanone, 4-(methylthio)- as a foundational building block. The absence of such literature prevents a detailed discussion of established research findings, data, or specific examples as requested.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of functionalized cyclohexanones often involves multi-step processes with harsh reagents and significant waste production. A primary future objective is to develop more efficient and environmentally benign synthetic routes to Cyclohexanone (B45756), 4-(methylthio)-. Research in this area could focus on several green chemistry principles.

One promising avenue is the application of photocatalyst-free, visible-light-mediated reactions for the crucial C-S bond formation step. Such methods can enable cross-coupling under mild conditions, avoiding the need for transition metal catalysts. Another approach involves leveraging modern oxidation techniques that utilize clean oxidants like molecular oxygen, which would drastically reduce inorganic waste compared to traditional methods employing stoichiometric heavy metal oxidants. google.com

Furthermore, the exploration of solvent-free reaction conditions, potentially assisted by microwave irradiation, could lead to faster reaction times and a significant reduction in solvent waste, a major contributor to the environmental impact of chemical synthesis. organic-chemistry.org

Proposed Sustainable MethodPotential Reagents/CatalystsKey Advantages
Photocatalyst-Free C-S Coupling Visible Light, BaseAvoids transition metals, mild conditions
Aerobic Oxidation O₂/Air, CatalystUses a clean and inexpensive oxidant, reduces waste
Microwave-Assisted Synthesis Solvent-free or minimal solventRapid reaction times, energy efficiency
Catalytic Hydrogenation Green Catalysts (e.g., Ni/Al₂O₃)High selectivity, atom economy

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing new transformations. For Cyclohexanone, 4-(methylthio)-, future research should employ advanced analytical and spectroscopic techniques to probe the intricate details of its reactions.

The photochemistry of the cyclohexanone core, for instance, is known to involve complex pathways such as ring-opening via α-cleavage. researchgate.netacs.orgnih.gov Investigating how the 4-(methylthio) substituent influences these photo-induced processes through on-the-fly molecular dynamics simulations could reveal novel reaction channels and intermediates. acs.orgnih.gov

Additionally, in situ spectroscopic methods, such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, could be used to monitor reactions in real-time. This would allow for the direct observation of intermediates and the collection of kinetic data for transformations like ketalization or condensation reactions, providing a deeper understanding of the reaction progress and catalyst behavior. researchgate.netutwente.nl Computational studies on related thionation reactions have highlighted complex cycloaddition-cycloreversion pathways, suggesting that transformations at the carbonyl group of Cyclohexanone, 4-(methylthio)- warrant detailed mechanistic scrutiny. acs.orgunict.it

Exploration of New Chemical Reactivity Modalities

The unique combination of a ketone and a thioether functionality within the same molecule opens the door to novel reactivity patterns that have yet to be explored. Modern synthetic methodologies could unlock unprecedented transformations for Cyclohexanone, 4-(methylthio)-.

Photoredox Catalysis: This powerful technique could be employed to generate radical intermediates under exceptionally mild conditions. nih.gov For example, single-electron reduction of the ketone could form a ketyl radical, which could then participate in C-C bond-forming reactions. nih.gov Alternatively, the thioether moiety could be targeted to generate sulfur-centered radicals, enabling novel difunctionalization reactions of alkenes or alkynes where the cyclohexanone scaffold is incorporated into more complex structures. mdpi.comacs.org

C-H Functionalization: Direct C-H activation is a frontier in organic synthesis that maximizes atom economy by avoiding pre-functionalized starting materials. Future research could focus on developing catalytic systems capable of regioselectively functionalizing the C-H bonds of the cyclohexanone ring. nih.gov This would allow for the direct installation of new functional groups, providing rapid access to a diverse library of complex derivatives from a simple starting material. dmaiti.com

Reactivity ModalityPotential TransformationScientific Rationale
Photoredox Catalysis Umpolung C-C bond formationGeneration of ketyl radicals for coupling with electron-poor alkenes. nih.gov
Thio-functionalization of alkenesGeneration of thiyl radicals for addition reactions. mdpi.com
C-H Functionalization Direct arylation or alkylationAtom-economical installation of new substituents on the cyclohexane (B81311) ring. nih.gov
Dual Catalysis Three-component reactionsCombining photoredox and organocatalysis to forge multiple bonds in one step. acs.org

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational chemistry and experimental work has become an indispensable tool for modern chemical research. rsc.orgnih.gov This integrated approach is particularly well-suited for predicting and rationalizing the behavior of Cyclohexanone, 4-(methylthio)-.

Predictive Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states, and predict the outcomes of reactions. scielo.br For instance, computational studies could elucidate the factors controlling stereoselectivity in reductions or additions to the carbonyl group. A coordinated experimental and computational investigation could explain differences in reactivity between the ketone in Cyclohexanone, 4-(methylthio)- and analogous thioketones. nih.govresearchgate.net

Mechanism Elucidation: When experimental results are ambiguous, computational chemistry can provide crucial insights. DFT can help distinguish between different possible mechanisms, such as concerted versus stepwise pathways, or radical versus polar reactions. nih.gov This is particularly valuable for complex, multi-step transformations or for understanding the role of catalysts. By modeling potential intermediates and transition states, researchers can gain a molecular-level picture that is often inaccessible through purely experimental means. researchgate.net This collaborative approach accelerates the discovery process by allowing for more rational design of experiments and a deeper understanding of the underlying chemical principles. scielo.br

Q & A

Q. What are the optimal laboratory synthesis methods for 4-(methylthio)cyclohexanone?

Methodological Answer: The synthesis of 4-(methylthio)cyclohexanone can be achieved through iodine-catalyzed thiolation reactions. For example, thiols react with cyclohexanones under iodine catalysis to form arylthio derivatives. Key steps include:

  • Reaction Conditions : Use iodine (5 mol%) in DMSO at 80°C for 12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields high-purity products.
  • Validation : Confirm structure via 1H^1H NMR, 13C^{13}C NMR, and HRMS .
    Retrosynthetic tools (e.g., AI-driven synthesis planning) leveraging databases like Reaxys and Pistachio can predict alternative routes, such as functionalizing cyclohexanone precursors with methylthio groups via nucleophilic substitution .

Q. Which spectroscopic techniques are most effective for characterizing 4-(methylthio)cyclohexanone?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H NMR identifies methylthio protons (δ ~2.1–2.5 ppm) and cyclohexanone carbonyl environments (δ ~208–210 ppm). 13C^{13}C NMR confirms the ketone (C=O at ~210 ppm) and methylthio (C-S at ~15–20 ppm) groups .
  • Mass Spectrometry : HRMS provides exact mass confirmation (e.g., molecular ion [M+H+^+] at m/z 144.08 for C7_7H12_{12}OS) .
  • Thermodynamic Data : NIST databases report boiling points (e.g., ~227.8°C at 500 mmHg) and vaporization enthalpy (ΔvapH) for stability assessments .

Q. What safety protocols are critical when handling 4-(methylthio)cyclohexanone?

Methodological Answer:

  • PPE : Use butyl or polyvinyl alcohol gloves; wear Tychem® BR suits to prevent permeation .
  • Storage : Avoid oxidizing agents (e.g., peroxides, nitric acid) to prevent explosive reactions. Store in airtight containers under inert gas .
  • Spill Management : Absorb leaks with silica gel, decontaminate with ethanol, and dispose of waste via certified hazardous channels .

Advanced Research Questions

Q. How can computational models predict the reactivity of 4-(methylthio)cyclohexanone in novel reactions?

Methodological Answer:

  • AI-Driven Synthesis Planning : Tools like Pistachio and Reaxys analyze reaction templates to propose pathways (e.g., C-S bond formation via radical thiol-ene reactions) .
  • DFT Calculations : Optimize transition states for methylthio group substitutions using Gaussian or ORCA software. Compare activation energies to prioritize feasible routes.
  • Database Mining : Cross-reference thermodynamic data (e.g., Gibbs free energy from NIST) to predict equilibrium positions in multi-step syntheses .

Q. How can researchers resolve discrepancies in reported thermodynamic data (e.g., ΔvapH)?

Methodological Answer:

  • Data Validation : Replicate measurements using static or dynamic vaporization methods under controlled conditions (e.g., 339–444 K) .
  • Error Analysis : Compare experimental setups (e.g., calorimetry vs. gas-phase ion energetics) to identify systematic biases .
  • Collaborative Studies : Cross-validate results with independent labs using standardized protocols (e.g., ASTM E2079 for vapor pressure) .

Q. What mechanistic insights explain substitution reactions at the methylthio group?

Methodological Answer:

  • Nucleophilic Substitution : The methylthio group (-SCH3_3) acts as a leaving group in SN2 reactions. For example, iodide ions displace -SCH3_3 under basic conditions, forming 4-iodocyclohexanone.
  • Oxidative Pathways : Hydrogen peroxide oxidizes -SCH3_3 to sulfoxide (-SOCH3_3) or sulfone (-SO2_2CH3_3), monitored via 1H^1H NMR shifts (δ ~2.7–3.1 ppm) .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for competing pathways (e.g., oxidation vs. substitution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.